4-Hydroxy-9H-1,3,9-triaza-fluorene-6-carboxylic acid methyl ester

Catalog No.
S13662030
CAS No.
M.F
C12H9N3O3
M. Wt
243.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-9H-1,3,9-triaza-fluorene-6-carboxylic ac...

Product Name

4-Hydroxy-9H-1,3,9-triaza-fluorene-6-carboxylic acid methyl ester

IUPAC Name

methyl 4-oxo-3,9-dihydropyrimido[4,5-b]indole-6-carboxylate

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

InChI

InChI=1S/C12H9N3O3/c1-18-12(17)6-2-3-8-7(4-6)9-10(15-8)13-5-14-11(9)16/h2-5H,1H3,(H2,13,14,15,16)

InChI Key

HPFFEMLUCJGTID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC3=C2C(=O)NC=N3

4-Hydroxy-9H-1,3,9-triaza-fluorene-6-carboxylic acid methyl ester is a chemical compound characterized by its complex structure and unique properties. It has a molecular formula of C12H12N3O3C_{12}H_{12}N_3O_3 and a molecular weight of approximately 243.21816 g/mol. This compound features a triaza-fluorene core, which is notable for its nitrogen-containing heterocyclic structure that contributes to its chemical reactivity and potential biological activity .

The reactivity of 4-Hydroxy-9H-1,3,9-triaza-fluorene-6-carboxylic acid methyl ester can be attributed to its functional groups. It can undergo various reactions typical of carboxylic acids and esters, including:

  • Esterification: Reaction with alcohols to form esters.
  • Hydrolysis: Breakdown into the corresponding acid and alcohol in the presence of water.
  • Nucleophilic substitutions: The presence of nitrogen atoms makes it susceptible to nucleophilic attack, allowing for modifications at the triaza-fluorene core.

These reactions are essential for synthesizing derivatives that may exhibit enhanced properties or biological activities.

Preliminary studies suggest that 4-Hydroxy-9H-1,3,9-triaza-fluorene-6-carboxylic acid methyl ester may exhibit various biological activities. Compounds with similar structures have been investigated for their potential as:

  • Anticancer agents: Due to their ability to interact with DNA and inhibit cell proliferation.
  • Antimicrobial agents: Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Enzyme inhibitors: The compound's structure may allow it to interact with specific enzymes, potentially modulating their activity.

The synthesis of 4-Hydroxy-9H-1,3,9-triaza-fluorene-6-carboxylic acid methyl ester can be achieved through several methods:

  • Condensation Reactions: Combining appropriate precursors under acidic or basic conditions can yield the desired compound.
  • Functional Group Modifications: Starting from 9H-fluorene derivatives, selective hydroxylation and carboxylation can lead to the formation of this ester.
  • Use of Catalysts: Catalysts such as palladium or nickel complexes may facilitate certain reactions, enhancing yield and selectivity.

Each method may vary in efficiency and yield depending on the reaction conditions employed .

4-Hydroxy-9H-1,3,9-triaza-fluorene-6-carboxylic acid methyl ester has potential applications in various fields:

  • Pharmaceuticals: As a precursor for drug development due to its biological activity.
  • Material Science: Potential use in the synthesis of polymers or materials with unique properties.
  • Research: Utilized in studies exploring nitrogen-containing heterocycles and their derivatives.

The versatility of this compound makes it an attractive target for further research and application development.

Interaction studies involving 4-Hydroxy-9H-1,3,9-triaza-fluorene-6-carboxylic acid methyl ester are crucial for understanding its mechanism of action. Investigations into its interactions with biological macromolecules (e.g., proteins, nucleic acids) can provide insights into its potential therapeutic effects. Techniques such as:

  • Molecular docking studies: To predict binding affinities with target proteins.
  • Spectroscopic methods: Such as NMR or mass spectrometry to elucidate structural changes upon interaction.

These studies will help clarify the compound's role in various biological processes.

Several compounds share structural similarities with 4-Hydroxy-9H-1,3,9-triaza-fluorene-6-carboxylic acid methyl ester. These include:

Compound NameCAS NumberKey Features
9H-Fluorene-9-carboxylic acid1989-33-9Simple fluorene structure without nitrogen atoms
Methyl 4-hydroxy-(9H)-pyrimido[4,5-b]indole-6-carboxylate521286-74-8Contains a pyrimidine ring
9-OXO-9H-fluorene-4-carboxylic acid methyl ester4269-19-6Contains a keto group on the fluorene core

Uniqueness

The uniqueness of 4-Hydroxy-9H-1,3,9-triaza-fluorene-6-carboxylic acid methyl ester lies in its triaza structure which enhances its reactivity compared to other compounds that lack nitrogen atoms. This feature may contribute to distinct biological activities not observed in simpler analogs.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

243.06439116 g/mol

Monoisotopic Mass

243.06439116 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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